

Cyclo(Tyr-Gly): A Technical Guide on its Physicochemical Properties and Biological Activities

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Compound of Interest

Compound Name: **Cyclo(Tyr-Gly)**

Cat. No.: **B15588198**

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Abstract

Cyclo(Tyr-Gly), a cyclic dipeptide with the chemical formula C11H12N2O3, is a naturally occurring molecule that has been isolated from various microorganisms. As a member of the diverse family of 2,5-diketopiperazines, it holds potential for various biological activities. This technical guide provides a comprehensive overview of the currently known physicochemical properties and physiological effects of **Cyclo(Tyr-Gly)**. Due to the limited specific research on **Cyclo(Tyr-Gly)**, this document also presents a comparative analysis with structurally similar and more extensively studied cyclic dipeptides to infer potential biological activities and guide future research. All quantitative data from cited studies are summarized, and detailed experimental protocols are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its potential mechanisms of action.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest form of cyclic peptides and are ubiquitous in nature, having been isolated from a wide array of bacteria, fungi, and marine organisms. Their constrained cyclic structure confers a high degree of enzymatic stability compared to their linear counterparts, making them attractive scaffolds for drug

discovery. CDPs have been reported to exhibit a broad range of biological activities, including antitumor, antimicrobial, and neurological effects.

Cyclo(Tyr-Gly), also referred to as c(YG), is a cyclic dipeptide composed of tyrosine and glycine residues. While it has been identified in natural sources, dedicated studies on its specific physiological effects are limited. This guide aims to consolidate the existing, albeit sparse, information on **Cyclo(Tyr-Gly)** and to provide a framework for future investigation by drawing parallels with closely related, well-characterized CDPs.

Physicochemical Properties

A summary of the key physicochemical properties of **Cyclo(Tyr-Gly)** is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C11H12N2O3 | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| CAS Number | 5625-49-0 | [1] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO and other organic solvents | - |

Known Physiological Effects of Cyclo(Tyr-Gly)

Direct research on the physiological effects of **Cyclo(Tyr-Gly)** is not extensive. However, one study has reported its isolation and preliminary screening for antitumor activity.

Antitumor Activity

Cyclo(Tyr-Gly) was isolated from the fermentation broth of a marine actinomycete (strain 11014) and was evaluated for its antitumor activity against tsFT210 cell lines.[2] While a number of cyclic dipeptides were screened in this study, the specific quantitative data for **Cyclo(Tyr-Gly)** was not highlighted, suggesting it may have exhibited weak or no significant

activity in this particular assay. For comparison, the related compound Cyclo-(4-hydroxyl-Pro-Phe) showed an inhibitory rate of 48.3% at a concentration of 5 μ g/mL in the same study.[2]

Comparative Analysis with Structurally Related Cyclic Dipeptides

To provide a more comprehensive understanding of the potential physiological effects of **Cyclo(Tyr-Gly)**, this section details the known activities of the structurally similar and more extensively studied cyclic dipeptide, Cyclo(Pro-Tyr). The presence of the tyrosine residue is a common feature that may confer similar biological properties.

Antifungal Activity of Cyclo(Pro-Tyr)

Cyclo(Pro-Tyr) has been identified as a potent antifungal agent. It elicits cellular damage in fungi by targeting the plasma membrane $[H^+]$ -ATPase Pma1.[3] This interaction destabilizes membrane microdomains, leading to an oxidative burst and subsequent loss of membrane functionality.[3]

Table 2: Antifungal Activity of Cyclo(Pro-Tyr)

| Parameter | Value | Organism | Source |
|------------------------|------------|------------------|--------|
| EC50 (Oxidative Burst) | 0.25 mg/mL | Botrytis cinerea | [3] |

Antibacterial Activity of Cyclo(Pro-Tyr) and Other Analogs

Cyclic dipeptides containing proline and an aromatic amino acid have demonstrated significant antibacterial properties. For instance, Cyclo(L-Pro-L-Tyr) and its diastereomer Cyclo(D-Pro-L-Tyr) were active against the plant pathogens *Xanthomonas axonopodis* pv. *citri* and *Ralstonia solanacearum*.[4]

Table 3: Antibacterial Activity of Cyclo(Pro-Tyr) Analogs

| Compound | MIC (µg/mL) | Organism | Source |
|--------------------|-------------|---|---------------------|
| Cyclo(L-Pro-L-Tyr) | 31.25 | X. axonopodis pv. citri, R. solanacearum | [4] |
| Cyclo(D-Pro-L-Tyr) | 31.25 | X. axonopodis pv. citri, R. solanacearum | [4] |

Anticancer Activity of Cyclo(Pro-Tyr)

Cyclo(Pro-Tyr) has also been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 4: Cytotoxicity of Cyclo(Pro-Tyr)

| Cell Line | IC50 (mg/mL) | Cancer Type | Source |
|-----------|----------------------|------------------------------|---------------------|
| HeLa | 6.5×10^{-5} | Cervical Adenocarcinoma | [5] |
| Caco-2 | 1.8×10^{-4} | Colorectal Adenocarcinoma | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, which can be adapted for the study of **Cyclo(Tyr-Gly)**.

Antitumor Activity Assay (Sulforhodamine B Assay)

This protocol is based on the methodology used for the preliminary screening of **Cyclo(Tyr-Gly)**.[\[2\]](#)

- Cell Culture: tsFT210 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
- Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various

concentrations of the test compound (e.g., **Cyclo(Tyr-Gly)**).

- Cell Fixation: After a specified incubation period (e.g., 72 hours), the cells are fixed *in situ* by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
- Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
- Washing: Unbound dye is removed by washing with 1% acetic acid.
- Absorbance Measurement: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is read on a plate reader at a wavelength of 515 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.



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Figure 1: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the antibacterial activity of a compound, as was done for Cyclo(Pro-Tyr) analogs.[4]

- Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a concentration of approximately 5×10^5 CFU/mL in a suitable broth medium.
- Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

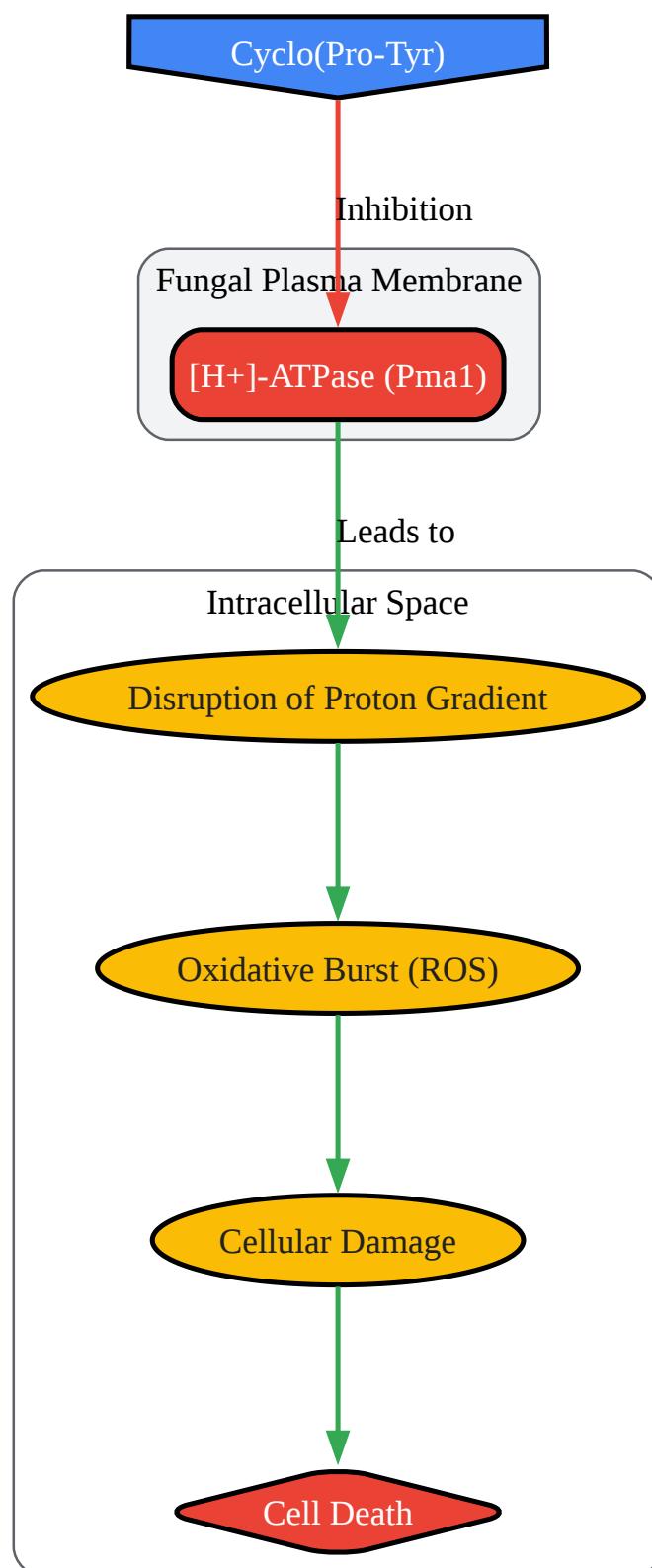
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for **Cyclo(Tyr-Gly)**, the known mechanism of action for the related compound Cyclo(Pro-Tyr) in fungi provides a potential starting point for investigation.

Fungal Plasma Membrane $[H^+]$ -ATPase Pma1 Inhibition

In fungi, Cyclo(Pro-Tyr) has been shown to target the essential plasma membrane proton pump, Pma1. Inhibition of this enzyme disrupts the proton gradient across the cell membrane, leading to a cascade of downstream effects, including an oxidative burst and ultimately, cell death. Given the structural similarity, it is plausible that **Cyclo(Tyr-Gly)** could interact with similar membrane-bound targets.

[Click to download full resolution via product page](#)**Figure 2:** Proposed mechanism of action for Cyclo(Pro-Tyr) in fungi.

Conclusion and Future Directions

Cyclo(Tyr-Gly) is a naturally occurring cyclic dipeptide with limited reported biological activity. Preliminary antitumor screening suggests it is not a potent cytotoxic agent against tsFT210 cells. However, the diverse bioactivities of other members of the cyclic dipeptide family, particularly those containing a tyrosine residue, suggest that **Cyclo(Tyr-Gly)** may possess other, as-yet-undiscovered physiological effects.

Future research should focus on a broader screening of **Cyclo(Tyr-Gly)** against a variety of biological targets, including different cancer cell lines, bacterial and fungal strains, and key enzymes or receptors. Elucidating its structure-activity relationship through the synthesis and testing of analogs could also provide valuable insights. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating such investigations. A thorough exploration of this simple yet elegant molecule may yet reveal significant therapeutic potential.

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